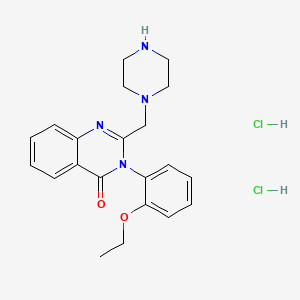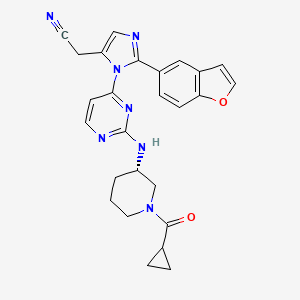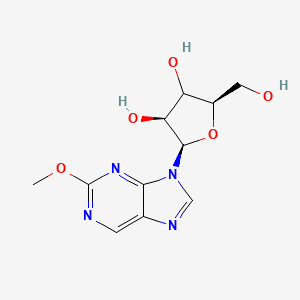
D-Iditol-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Iditol-13C is a stable isotope-labeled compound, specifically the 13C-labeled form of D-Iditol. D-Iditol is a sugar alcohol and a fungal metabolite that accumulates in cases of galactokinase deficiency. This compound has potential antitumor activity and is primarily used for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Iditol-13C can be synthesized by incorporating stable heavy isotopes of carbon into D-Iditol. The synthesis involves the use of isotope-enriched materials, which are blended with isotope-depleted materials to match international measurement standards . The preparation of this compound typically involves the use of isotope ratio mass spectrometry (IRMS) to ensure the accurate incorporation of the 13C isotope .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of the compound using similar methods as described above. The process includes the blending of isotope-enriched and isotope-depleted materials, followed by purification and quality control to ensure the desired isotopic composition .
Chemical Reactions Analysis
Types of Reactions
D-Iditol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding aldehydes or ketones, while reduction reactions may yield different sugar alcohols .
Scientific Research Applications
D-Iditol-13C has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of D-Iditol-13C involves its incorporation into metabolic pathways as a labeled compound. This allows researchers to trace the movement and transformation of the compound within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with this compound during its metabolism .
Comparison with Similar Compounds
Similar Compounds
D-Iditol: The non-labeled form of D-Iditol, which shares similar chemical properties but lacks the 13C isotope.
D-Sorbitol: Another sugar alcohol with similar chemical properties but different metabolic pathways.
D-Mannitol: A sugar alcohol used in medical and industrial applications, similar to D-Iditol.
Uniqueness
D-Iditol-13C is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool for studying metabolic pathways, pharmacokinetics, and other biochemical processes .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1/i1+1 |
InChI Key |
FBPFZTCFMRRESA-PLHWEQNCSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)




